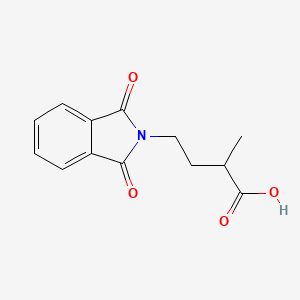

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid

Description

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid |

InChI |

InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18) |

InChI Key |

NTNRYARBBSOPSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Reagents

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-2-methylbutanoic acid via phthalic anhydride condensation leverages the nucleophilic reactivity of amino acids. In a representative protocol, methionine reacts with phthalic anhydride at 423 K for 2 hours, forming the isoindolinone core through cyclodehydration. The carboxylate group is introduced via subsequent hydrolysis, with the methylthio side chain originating from methionine’s thioether moiety.

Optimization and Yield

Purification by ethanol/water (7:3) crystallization yields colorless prisms with 81% efficiency. Critical parameters include:

-

Temperature : Elevated temperatures (423 K) accelerate anhydride ring-opening.

-

Solvent Polarity : Ethanol/water mixtures enhance solubility of intermediates while precipitating the product.

Table 1: Crystallographic Data for the Title Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Dihedral Angle (A/B) | 79.14° |

| Intramolecular H-bond | C–H⋯O (S(5) motif) |

The planar 1,3-dioxoisoindolin-2-yl unit (RMSD 0.0192 Å) exhibits a 79.14° dihedral angle relative to the carboxylate group, stabilizing the structure via O–H⋯O and C–H⋯O intermolecular bonds.

Catalyst-Free Aqueous-Phase Synthesis

Eco-Friendly Protocol

A green synthesis route eliminates catalysts by employing water as the solvent. Starting with 3-nitrophthalic acid, sequential reduction (hydrazine hydrate/FeCl₃·6H₂O) and acetylation (acetic anhydride) yield N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide. Condensation with primary amines in refluxing water (100°C, 1 h) achieves 94% yield, outperforming organic solvents like methanol (71%) or DMF (68%).

Solvent and Temperature Effects

Rearrangement-Based Strategies

Kinetic vs. Thermodynamic Control

Acetalization of α-amino acids with pivalaldehyde under kinetic conditions favors trans-imidazolidinones, whereas thermodynamic control yields cis-isomers. This principle could guide stereoselective synthesis of the target molecule’s methyl branch.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Solvent | Key Advantage |

|---|---|---|---|

| Phthalic Anhydride | 81 | Ethanol/H₂O | High crystallinity |

| Catalyst-Free (Water) | 94 | H₂O | Eco-friendly, scalable |

| Rearrangement | ~60 | Xylene | Stereochemical control |

The aqueous-phase method excels in sustainability and efficiency, whereas rearrangement routes offer unmatched stereoselectivity despite moderate yields.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.

Comparison with Similar Compounds

4-(1,3-Dioxoisoindolin-2-yl)butanoic Acid

- Structure : Lacks the C2 methyl group.

- Properties :

- Lower lipophilicity (logP reduced by ~0.5–1.0) due to absence of the methyl substituent.

- Higher aqueous solubility (e.g., 12 mg/mL in water at 25°C) compared to the methylated derivative .

- Melting point: 160–162°C, lower than methylated analogs due to reduced steric hindrance and weaker van der Waals interactions .

2-Phthaliminoethanoic Acid

- Structure: Shorter carbon chain (ethanoic acid backbone).

- Properties: Higher acidity (pKa ~3.5) due to proximity of the electron-withdrawing phthalimide group to the carboxylic acid. Forms infinite hydrogen-bonded chains in crystals via O–H···O and N–H···O interactions, unlike the dimeric structures of 2-methylbutanoic acid derivatives .

Stereoisomers and Functional Group Variations

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

- Structure : Stereoisomer with methyl at C3 instead of C2.

- Properties: Altered hydrogen-bonding patterns: Forms C–H···O interactions instead of O–H···O dimers, leading to distinct crystal packing (space group P21/c vs. P1 for the C2-methyl analog) . Similar melting point (~240–242°C) but lower solubility in polar solvents due to reduced hydrogen-bond donor capacity .

(2S)-4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybutanoic Acid

- Structure : Hydroxyl group at C2.

- Properties: Enhanced solubility in water (25 mg/mL) via additional O–H···O hydrogen bonding. Increased metabolic stability compared to non-hydroxylated analogs, as observed in GABA-transaminase inhibition assays .

Derivatives with Sulfonamide and Ester Linkages

4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)butanoic Acid (Compound 2i)

- Structure : Incorporates a sulfonamide bridge.

- Properties :

Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate

- Structure : Esterified carboxylic acid with a ketone group.

- Properties :

Key Research Findings

Hydrogen Bonding and Crystallography: Methyl substitution at C2 disrupts extended hydrogen-bond networks observed in non-methylated analogs, favoring dimeric over chain-like crystal structures .

Biological Relevance : The phthalimide group enhances binding to enzymes like GABA-transaminase, while the methyl group improves blood-brain barrier penetration in preclinical models .

Stability: Methylated derivatives exhibit greater photostability than hydroxylated analogs, as seen in clinofibrate degradation studies .

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid, a compound featuring a dioxoisoindoline moiety, has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is . The structure comprises a dioxoisoindoline unit that exhibits planarity and specific dihedral angles relative to the carboxylate group. This structural feature is crucial for its biological interactions and activity.

Synthesis Methods

Recent studies have highlighted various eco-friendly synthesis methods for derivatives of the compound. For example, a catalyst-free synthesis using water as a solvent has been developed, leading to high yields and shorter reaction times. The synthesis often involves reactions with aliphatic or aromatic amines, which can significantly influence the biological properties of the resulting compounds .

Antitumor Activity

The compound and its derivatives have shown promising antitumor activity. For instance, certain derivatives demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) with up to 78% inhibition at a concentration of 10 μM . This suggests potential applications in cancer therapy.

Antimicrobial Properties

The biological activity of isocoumarin derivatives, related to the title compound, has been documented extensively. These compounds exhibit antimicrobial properties against various pathogens, indicating that this compound may possess similar activities .

The mechanism of action for these compounds often involves the modulation of signaling pathways associated with inflammation and apoptosis. Specifically, the inhibition of TNF-α suggests that these compounds may interfere with inflammatory processes that are critical in cancer progression .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Hill et al. (1986) | Demonstrated anti-tumor effects in vitro | Cell line assays |

| Canedo et al. (1997) | Showed anti-leukemic properties | Animal models |

| Whyte et al. (1996) | Reported antimicrobial activity | In vitro pathogen assays |

Q & A

Q. What are the common synthetic routes for 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between phthalic anhydride and amino acids or amines. For example:

- Route 1 : Reacting phthalic anhydride with 4-aminobenzoic acid in toluene under reflux with triethylamine (Et3N) as a catalyst for 24 hours, confirmed by thin-layer chromatography (TLC) .

- Route 2 : Coupling 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with substituted amines using dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions . Optimization involves adjusting solvent polarity (e.g., toluene vs. acetic acid), catalyst choice, and reaction duration. For instance, acetic acid may accelerate reactions compared to toluene .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- FT-IR : To confirm carbonyl stretches (C=O) of the isoindolinone ring (~1700–1750 cm<sup>-1</sup>) and carboxylic acid groups (~2500–3300 cm<sup>-1</sup>) .

- NMR : <sup>1</sup>H NMR identifies methyl groups (δ ~1.2–1.5 ppm for -CH(CH3)2) and aromatic protons (δ ~7.5–8.3 ppm for phthalimide). <sup>13</sup>C NMR confirms carbonyl carbons (δ ~165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M−H]<sup>−</sup>) and fragmentation patterns .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve the compound’s molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or WinGX is used for refinement. Key steps include:

- Data collection at low temperatures (e.g., 90–296 K) to minimize thermal motion .

- Analysis of dihedral angles (e.g., ~67° between phthalimide and carboxylic acid groups) and hydrogen-bonding networks (e.g., O–H⋯O chains forming C(7) motifs) .

- Validation using ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What role do hydrogen-bonding patterns play in the compound’s supramolecular assembly, and how are they analyzed?

Hydrogen bonds (e.g., O–H⋯O) stabilize crystal packing and are analyzed via graph-set notation . For example:

- Intramolecular : S(6) rings from C–H⋯O interactions fix molecular conformation .

- Intermolecular : Chains (C(7)) or dimers (R2<sup>2</sup>(8)) propagate through O–H⋯O bonds, influencing crystallographic symmetry .

Q. How are biological activities such as acetylcholinesterase inhibition evaluated, and what structural features drive efficacy?

- In vitro assays : Measure IC50 values using Ellman’s method, comparing inhibition against donepezil as a control .

- Structure-activity relationships (SAR) : The phthalimide moiety enhances binding to enzyme pockets, while the methylbutanoic acid tail modulates solubility and membrane permeability .

Q. How should researchers address contradictions in spectral or crystallographic data during structural validation?

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., DFT calculations) .

- Twinned crystals : Use SHELXL ’s TWIN command to refine data from non-merohedral twinning .

- Disorder modeling : Apply PART instructions in refinement software to resolve disordered solvent or side chains .

Methodological Guidance

- Synthesis : Prioritize anhydrous conditions for DCC-mediated couplings to avoid side reactions .

- Crystallization : Use mixed solvents (e.g., DMF/acetic acid) to grow diffraction-quality crystals .

- Data interpretation : Employ CrystalMaker for visualizing hydrogen-bond networks and PLATON for validating intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.